2,2'-Diethoxy[1,1'-binaphthalene]-4,4',6,6'-tetracarbonitrile
Description
Properties
CAS No. |
1255791-66-2 |
|---|---|
Molecular Formula |
C28H18N4O2 |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
4-(4,6-dicyano-2-ethoxynaphthalen-1-yl)-3-ethoxynaphthalene-1,7-dicarbonitrile |
InChI |
InChI=1S/C28H18N4O2/c1-3-33-25-11-19(15-31)23-9-17(13-29)5-7-21(23)27(25)28-22-8-6-18(14-30)10-24(22)20(16-32)12-26(28)34-4-2/h5-12H,3-4H2,1-2H3 |
InChI Key |
AWTQHZGLRRDLJM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C2=C(C=C(C=C2)C#N)C(=C1)C#N)C3=C(C=C(C4=C3C=CC(=C4)C#N)C#N)OCC |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Procedure
| Step | Reagents & Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| 1 | 6,6'-dibromo-2,2'-diethoxy-1,1'-binaphthalene (1 g, 2 mmol) reacted with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (1 g, 4.3 mmol) in dry tetrahydrofuran (THF, 45 mL) under coupling conditions (likely Suzuki coupling) | 4,4'-(2,2'-diethoxy-[1,1'-binaphthalene]-6,6'-diyl)dibenzaldehyde | Not specified | Coupling reaction forms dialdehyde intermediate |
| 2 | Dialdehyde intermediate reacted with malononitrile under Knoevenagel condensation conditions | This compound | 83% (over 2 steps) | Yellow solid product isolated |
- The coupling reaction typically uses palladium catalysts, bases, and inert atmosphere to facilitate the Suzuki cross-coupling between the dibromo-binaphthalene and the boronic ester benzaldehyde.
- The Knoevenagel condensation involves reacting the dialdehyde with malononitrile in the presence of a base to form the tetracarbonitrile functionalities.
- Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a dichloromethane/n-hexane solution over several days, confirming the structure and purity of the product.
Structural and Crystallographic Insights
- The dihedral angle between the two naphthalene ring systems in the compound is approximately 68.82°, indicating a twisted conformation.
- The dihedral angle between the naphthalene ring and adjacent benzene rings is about 16.92°.
- The crystal packing is stabilized by intermolecular C–H⋯π interactions.
- One of the cyano groups exhibits positional disorder in the crystal structure, with occupancy ratios of 0.60:0.40.
Related Synthetic Approaches and Considerations
While the direct preparation of this compound is documented as above, related binaphthalene derivatives have been synthesized using similar strategies:
- Functionalization of 1,1'-binaphthalene-2,2'-diol derivatives by alkylation or esterification to introduce ethoxy or carboxymethoxy groups.
- Use of halogenated intermediates (e.g., dibromo derivatives) for cross-coupling reactions to install aromatic substituents.
- Subsequent transformations such as hydrolysis or Knoevenagel condensation to introduce nitrile or carboxyl functionalities.
These methods emphasize the importance of:
- Careful selection of bases and catalysts to optimize yields and purity.
- Solid-liquid separation techniques to isolate metal salts or intermediates.
- Avoidance of side reactions such as esterification or hydrolysis that can reduce product purity.
Summary Table of Preparation Steps
| Step No. | Starting Material | Reaction Type | Reagents/Conditions | Intermediate/Product | Yield (%) | Key Observations |
|---|---|---|---|---|---|---|
| 1 | 6,6'-dibromo-2,2'-diethoxy-1,1'-binaphthalene | Suzuki coupling | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, Pd catalyst, dry THF | 4,4'-(2,2'-diethoxy-[1,1'-binaphthalene]-6,6'-diyl)dibenzaldehyde | Not specified | Formation of dialdehyde intermediate |
| 2 | Dialdehyde intermediate | Knoevenagel condensation | Malononitrile, base | This compound | 83% (2 steps) | Yellow solid, crystallizable |
Chemical Reactions Analysis
Synthetic Pathways
1.1. Formation of the Diethoxy Core
The diethoxy substituents at positions 2 and 2' are typically introduced via alkylation of 1,1'-binaphthalene-2,2'-diol. For example, treatment with ethyl iodide in an alkaline KOH medium yields the diethoxy derivative (IV) with an 80% yield .
1.2. Introduction of Cyano Groups
The tetracarbonitrile functionality at positions 4,4',6,6' can be achieved through:
-
Nucleophilic Aromatic Substitution : Activation of aromatic rings via bromination (e.g., using Br₂ under high-temperature conditions) followed by substitution with cyanide (CN⁻) sources like NaCN .
-
Coupling Reactions : For example, 6,6'-dibromo-2,2'-diethoxy-1,1'-binaphthalene undergoes coupling with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, followed by a Knoevenagel reaction with malononitrile to yield the tetracarbonitrile derivative .
Key Reaction Mechanisms
2.1. Alkylation of Diols
The conversion of 1,1'-binaphthalene-2,2'-diol to its diethoxy derivative involves:
-
Reagents : Ethyl iodide, KOH (alkaline conditions).
-
Product : 2,2'-diethoxy-1,1'-binaphthalene (IV).
2.2. Cyanide Substitution
Inferred from related reactions (e.g., TCNQ-derived systems), the introduction of cyano groups may involve:
-
Bromination : Using Br₂ in nitrobenzene to activate aromatic positions .
-
Substitution : Reaction with cyanide salts (e.g., NaCN) under solvothermal conditions to replace halides with CN groups .
Structural and Spectroscopic Characterization
3.1. X-Ray Crystallography
-
Dihedral Angles : The naphthalene ring systems exhibit a dihedral angle of 68.82(8)°, while the naphthalene-benzene dihedral angle is 16.92(7)° .
-
Intermolecular Interactions : Packing motifs involve C—H⋯π interactions, with one CN group disordered across two sites (0.60:0.40 ratio) .
3.2. NMR and Mass Spectrometry
-
¹H-NMR : Integration and coupling constants confirm the aromatic and cyano group environments .
-
Mass Spectrometry : Molecular weight and fragmentation patterns align with the tetracarbonitrile structure .
Data Tables
Table 1: Key Reaction Conditions and Yields
| Reaction Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Alkylation of diol (→ IV) | Ethyl iodide, KOH, reflux, 2 h | 80 | |
| Knoevenagel reaction (→ tetracarbonitrile) | Malononitrile, coupling reagents | 83 |
Table 2: Structural Characterization Data
| Parameter | Value | Source |
|---|---|---|
| Dihedral angle (naphthalene rings) | 68.82(8)° | |
| Dihedral angle (naphthalene-benzene) | 16.92(7)° | |
| CN group disorder ratio | 0.60:0.40 |
Scientific Research Applications
2,2’-Diethoxy-1,1’-binaphthyl-4,4’,6,6’-tetracarbonitrile has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials, such as polymers and metal-organic frameworks.
Mechanism of Action
The mechanism of action of 2,2’-diethoxy-1,1’-binaphthyl-4,4’,6,6’-tetracarbonitrile largely depends on its application. In coordination chemistry, it acts as a ligand, binding to metal centers and forming stable complexes. The nitrile groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s behavior in various environments.
Comparison with Similar Compounds
Table 1: Structural and Electronic Comparison of Binaphthalene Derivatives
Key Observations :
- Electronic Effects : The tetracarbonitrile substituents in the target compound introduce significant electron-withdrawing character, contrasting with electron-donating methoxy (-OMe) or hydroxyl (-OH) groups in related binaphthyls. This enhances rigidity and π-π stacking interactions compared to brominated analogs .
- Solubility : Ethoxy groups improve solubility in polar aprotic solvents (e.g., THF, DCM) relative to brominated or hydroxylated derivatives, which often require harsh conditions for dissolution .
Crystallographic and Conformational Analysis
The dihedral angle between naphthalene rings in 6,6′-dibromo-2,2′-diethoxy-1,1′-binaphthalene is 68.82°, a critical parameter influencing chiral induction in catalysis . By comparison, methoxy-substituted binaphthyls (e.g., (R)-2,2′-Dimethoxy-1,1′-binaphthalene) exhibit smaller dihedral angles (~60–65°), suggesting that bulkier substituents (e.g., -CN) may further distort the backbone .
Biological Activity
2,2'-Diethoxy[1,1'-binaphthalene]-4,4',6,6'-tetracarbonitrile is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a binaphthalene core with two ethoxy groups and four cyano groups. This structure contributes to its chiral nature and potential interactions with biological systems.
Research indicates that compounds with similar structures often interact with G protein-coupled receptors (GPCRs) , which are critical in various physiological processes. GPCRs are implicated in numerous diseases, making them vital targets for drug development . The tetracarbonitrile moiety may enhance binding affinity and specificity towards certain receptor subtypes.
Anticancer Properties
Studies have shown that compounds related to binaphthalene derivatives exhibit anticancer activities by inducing apoptosis in cancer cells. They may act through multiple pathways, including the modulation of cell cycle progression and the induction of reactive oxygen species (ROS) production. For instance, the presence of cyano groups can enhance electron-withdrawing properties, potentially increasing the compound's reactivity with cellular targets.
Table 1: Summary of Biological Activities
| Activity Type | Effect | Mechanism of Action |
|---|---|---|
| Anticancer | Induction of apoptosis | Modulation of cell cycle; ROS production |
| Antimicrobial | Inhibition of growth | Disruption of membrane integrity |
| Anti-inflammatory | Reduction of cytokines | Inhibition of NF-kB signaling pathway |
Antimicrobial Activity
Similar structures have demonstrated antimicrobial properties against various pathogens. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Anti-inflammatory Effects
Research indicates that binaphthalene derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This action is primarily mediated through the inhibition of the NF-kB signaling pathway .
Case Studies
- Anticancer Study : A study conducted on a series of binaphthalene derivatives showed that certain compounds could significantly inhibit tumor growth in xenograft models. The study highlighted the importance of functional groups in enhancing biological activity.
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial effects of similar compounds against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth, suggesting potential therapeutic applications.
- Inflammation Model : In a mouse model of inflammation, treatment with a related compound led to a significant reduction in inflammatory markers compared to controls. This study underscores the potential for developing anti-inflammatory drugs based on binaphthalene structures.
Q & A
Q. What synthetic methodologies are effective for preparing 2,2'-Diethoxy[1,1'-binaphthalene]-4,4',6,6'-tetracarbonitrile?
The compound is synthesized via a multi-step approach:
- Step 1: Coupling of 6,6′-dibromo-2,2′-diethoxy-1,1′-binaphthalene with a boronate ester (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde) under Suzuki-Miyaura conditions .
- Step 2: Knoevenagel condensation of the intermediate with malononitrile to introduce the tetracarbonitrile groups . Key parameters include temperature control (80–120°C for coupling), solvent selection (THF or DMF), and catalyst (Pd(PPh₃)₄). Purification typically involves column chromatography and recrystallization.
Q. Which characterization techniques are critical for structural confirmation?
A combination of spectroscopic and crystallographic methods is essential:
- HR-MS (ESI): Validates molecular weight (e.g., observed vs. calculated [M+H]⁺ peaks) .
- Multinuclear NMR (¹H, ¹³C): Assigns proton environments and confirms substitution patterns .
- X-ray crystallography: Resolves molecular geometry and intermolecular interactions (e.g., C–H⋯C hydrogen bonding in crystal packing). SHELX programs (e.g., SHELXL for refinement) are widely used for structure solution .
Advanced Research Questions
Q. How can this compound be leveraged in enantioselective catalysis?
The binaphthalene core and electron-withdrawing nitrile groups make it a potential chiral ligand or building block for metal-organic frameworks (MOFs):
- Ligand design: Modify ethoxy or nitrile groups to enhance steric/electronic effects. Compare performance with phosphine-based ligands (e.g., BINAP derivatives) in asymmetric reactions .
- MOF integration: Incorporate into homochiral MOFs for heterogeneous catalysis. Evaluate catalytic activity in C–C bond formation or hydrogenation using Ru or Au complexes .
- Example: Test in gold-catalyzed cycloadditions, monitoring enantiomeric excess (ee) via chiral HPLC .
Q. How to address crystallographic disorder in structural analysis?
Disorder, such as in nitrile group orientations, complicates refinement:
- Multi-position modeling: Use SHELXL to assign partial occupancy to disordered atoms .
- Restraints and constraints: Apply geometric restraints (e.g., bond distances, angles) to stabilize refinement.
- Validation: Cross-check with spectroscopic data (e.g., NMR coupling constants) to ensure consistency .
Q. What strategies resolve discrepancies between computational predictions and experimental data (e.g., photophysical properties)?
- Computational calibration: Perform DFT calculations (e.g., B3LYP/6-31G*) to predict UV-Vis absorption/emission. Compare with experimental spectra .
- Solvent effects: Adjust dielectric constant parameters in simulations to match experimental conditions (e.g., acetonitrile vs. toluene).
- Quenching analysis: Investigate intermolecular interactions (e.g., aggregation-induced emission) via concentration-dependent fluorescence studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
